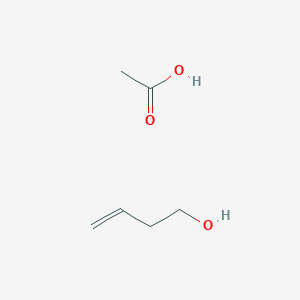
Acetic acid;but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;but-3-en-1-ol is an organic compound that combines the properties of acetic acid and but-3-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. But-3-en-1-ol, on the other hand, is an unsaturated alcohol with the chemical formula C₄H₇OH. The combination of these two compounds results in a unique molecule that exhibits characteristics of both an acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.
Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.
Reduction: Reaction with reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: Esters.
Hydrolysis: Acetic acid and but-3-en-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
Acetic acid;but-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties.
But-3-en-1-ol: An unsaturated alcohol with similar alcohol properties.
Ethyl acetate: An ester formed from acetic acid and ethanol, similar in structure and reactivity.
Uniqueness
Acetic acid;but-3-en-1-ol is unique due to its combination of acidic and alcoholic properties, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
91364-32-8 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
acetic acid;but-3-en-1-ol |
InChI |
InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
InChI Key |
DWSQSZXQXYUKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenylsilane](/img/structure/B14357148.png)
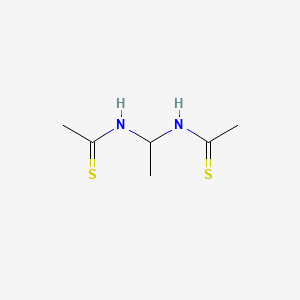
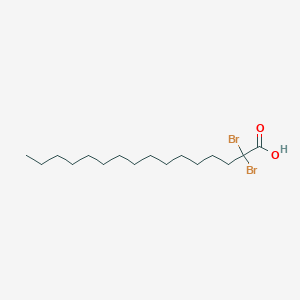
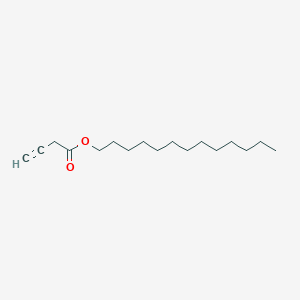
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
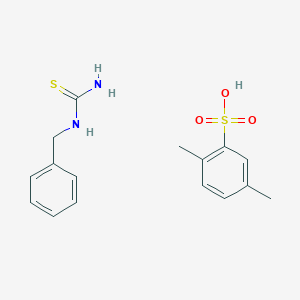
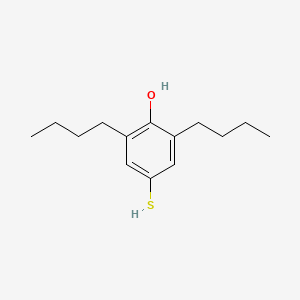
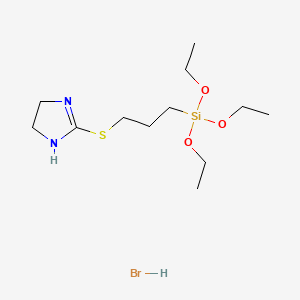

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)



